molecular formula C8H10FNO B3101236 O-(4-Fluoro-2-methylbenzyl)hydroxylamine CAS No. 1388061-86-6

O-(4-Fluoro-2-methylbenzyl)hydroxylamine

Cat. No.: B3101236
CAS No.: 1388061-86-6
M. Wt: 155.17 g/mol
InChI Key: KZSWLKDZZPBNJI-UHFFFAOYSA-N
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Description

O-(4-Fluoro-2-methylbenzyl)hydroxylamine: is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the hydroxylamine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

O-(4-Fluoro-2-methylbenzyl)hydroxylamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of oximes and other nitrogen-containing compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique biological activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “O-(4-Fluoro-2-methylbenzyl)hydroxylamine” is not clear without specific context or application. In general, hydroxylamines can act as nucleophiles in various chemical reactions .

Future Directions

The future directions for “O-(4-Fluoro-2-methylbenzyl)hydroxylamine” would depend on its specific applications. Hydroxylamines have potential uses in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Fluoro-2-methylbenzyl)hydroxylamine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: O-(4-Fluoro-2-methylbenzyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydroxylamines.

Comparison with Similar Compounds

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
  • O-(4-Nitrobenzoyl)hydroxylamine
  • O-Benzylhydroxylamine hydrochloride

Comparison: O-(4-Fluoro-2-methylbenzyl)hydroxylamine is unique due to the presence of the fluoro and methyl groups on the benzyl ring, which can influence its reactivity and biological activity. Compared to other hydroxylamines, it may exhibit different selectivity and potency in biochemical assays and synthetic applications .

Properties

IUPAC Name

O-[(4-fluoro-2-methylphenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-6-4-8(9)3-2-7(6)5-11-10/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSWLKDZZPBNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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